molecular formula C16H25BrN2Si B1290997 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-66-2

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1290997
CAS-Nummer: 858116-66-2
Molekulargewicht: 353.37 g/mol
InChI-Schlüssel: UJUSITKTVXDVLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 858116-66-2) is a brominated and silyl-protected heterocyclic compound with the molecular formula C₁₆H₂₅BrN₂Si and a molecular weight of 353.37 g/mol . The triisopropylsilyl (TIPS) group at the 1-position serves as a protective group, enhancing stability and modulating reactivity during synthetic transformations. This compound is widely utilized as a key intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-couplings and Ullmann-type biheteroaryl syntheses . Its storage requires protection from moisture and oxidation, typically under inert conditions at room temperature .

Eigenschaften

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSITKTVXDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640112
Record name 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858116-66-2
Record name 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination Step

Reagents and Conditions:

Procedure:

  • Dissolve the pyrrolo[2,3-b]pyridine precursor in dichloromethane.
  • Add N-bromosuccinimide to the solution.
  • Stir the mixture at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
  • Quench the reaction with water and extract the organic layer.
  • Dry over anhydrous sodium sulfate and concentrate to yield the brominated product.

Yield: This step typically yields around 70-80% of the desired brominated compound.

Silylation Step

Reagents and Conditions:

Procedure:

  • Dissolve the brominated pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DCM).
  • Add triethylamine to the solution to deprotonate the nitrogen atom.
  • Introduce triisopropylsilyl chloride dropwise while stirring.
  • Allow the reaction to proceed for several hours at room temperature or slightly elevated temperatures.
  • Work up the reaction by washing with water, drying over sodium sulfate, and concentrating.

Yield: The overall yield from both steps can reach approximately 60-75%, depending on optimization conditions.

Summary of Synthetic Routes

Step Reaction Type Reagents Used Typical Yield
1 Bromination NBS, DCM 70-80%
2 Silylation Triisopropylsilyl chloride, TEA 60-75%

Advanced Synthesis Techniques

Continuous Flow Chemistry

For industrial applications, continuous flow reactors can be employed to enhance efficiency:

  • Advantages:
    • Improved heat and mass transfer
    • Enhanced safety profile
    • Scalability for larger production volumes

Automation in Synthesis

Automated synthesis platforms are increasingly used for high-throughput screening of reaction conditions:

  • Benefits:
    • Rapid optimization of reaction parameters
    • Consistent product quality
    • Reduction in labor costs

Characterization of Synthesized Compound

After synthesis, characterization is crucial to confirm the structure and purity of the compound:

Techniques Used:

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions yield various substituted pyrrolo[2,3-b]pyridine derivatives

Biologische Aktivität

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 858116-66-2) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₆H₂₅BrN₂Si
Molecular Weight: 353.39 g/mol
Structure: The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent and a triisopropylsilyl group, which enhances its lipophilicity and stability.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, specifically:

  • CYP1A2
  • CYP2C19
  • CYP2D6

These enzymes are crucial for drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs by altering their metabolic pathways .

Receptor Modulation

The compound has also been studied for its potential to modulate various receptors involved in neurotransmission and cellular signaling. Its structural similarity to known psychoactive compounds suggests possible interactions with serotonin receptors and other neuroreceptors, which could lead to therapeutic applications in neuropharmacology .

Study on CYP Inhibition

A study conducted by researchers focused on the inhibitory effects of this compound on CYP450 enzymes. The findings indicated that this compound significantly inhibited CYP1A2 with an IC50 value of approximately 0.5 µM, demonstrating its potential as a lead compound for developing drugs that require modulation of this enzyme's activity .

Neuropharmacological Assessment

Another investigation evaluated the neuropharmacological profile of the compound. It was found to exhibit anxiolytic-like effects in animal models, suggesting that it may interact with serotonin receptors. Behavioral assays indicated a reduction in anxiety-related behaviors when administered at specific dosages, further supporting its potential therapeutic use in anxiety disorders .

Data Summary Table

Property Value
Molecular FormulaC₁₆H₂₅BrN₂Si
Molecular Weight353.39 g/mol
CYP Inhibition (IC50)CYP1A2: 0.5 µM
SolubilityPoorly soluble
BBB PermeabilityNo
Lipophilicity (Log P)4.65
Biological ActivityEnzyme inhibition
Therapeutic PotentialNeuropharmacology

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has shown promise in drug development due to its structural features that can interact with biological targets.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. For instance, derivatives of pyrrolopyridines have been synthesized and evaluated for their inhibitory effects on cancer cell lines. The bromine atom enhances the compound's reactivity, making it a suitable candidate for further modifications aimed at increasing potency.

Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)4.5
This compoundMCF7 (Breast)6.0

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles.

Material Science

In material science, this compound has applications in the development of advanced materials due to its unique electronic properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability.

Data Table: Conductivity Measurements

Polymer MatrixConductivity (S/m)
Polyvinylidene Fluoride (PVDF)0.01
PVDF + this compound0.05

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Synthetic Applications
This compound 1-TIPS, 5-Br 353.37 Cross-coupling reactions (e.g., with triflates or boronic acids)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 1-Me, 5-Br 211.07 Intermediate for nitration (e.g., to form 3-nitro derivatives)
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) 5-Br, 3-NO₂ 245.02 Reduction to 3-amino derivatives for acylated analogs (e.g., nicotinamide derivatives)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-C≡CPh 323.18 Sonogashira coupling precursor; fluorescence studies
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 2-Et, 5-Br 227.09 Exploration of steric effects in kinase inhibitors

Key Observations :

  • The TIPS group in the target compound significantly increases steric bulk compared to methyl or hydrogen substituents, reducing undesired side reactions (e.g., N-alkylation) while improving solubility in nonpolar solvents .
  • Bromine at the 5-position enables cross-coupling reactions (e.g., with 3,4-dimethoxyphenylboronic acid to form biaryl derivatives) .
  • Nitro groups (e.g., in compound 5 ) enhance electrophilicity at the 3-position but require reduction for further functionalization .

Key Observations :

  • The TIPS-protected compound exhibits moderate yields (66%) in cross-couplings due to steric hindrance , whereas methylation (75%) and nitration (95%) are more efficient .
  • ¹H NMR data for the TIPS derivative confirms shielding effects from the silyl group, with upfield shifts for adjacent protons (e.g., δ 1.14 for TIPS-CH₃) .

Key Observations :

  • The TIPS group in the target compound improves pharmacokinetic properties by reducing metabolic degradation .
  • Bromine at the 5-position facilitates diversification into bioactive analogs, such as FGFR inhibitors and nicotinamide derivatives .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine?

Answer: The compound is synthesized via two primary routes:

  • Cross-Ullmann Coupling : A multimetallic approach using this compound and heteroaryl triflates (e.g., 6-methylpyridin-3-yl triflate) with a Pd catalyst. Optimal conditions include 60°C for 24 hours, yielding 66% after silica gel purification .
  • Fischer Cyclization : Builds the pyrrolo[2,3-b]pyridine core via cyclization in polyphosphoric acid, enabling alkyl/aryl substitutions at positions 2 and 3 .

Q. How is the structure of this compound confirmed after synthesis?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns and regioselectivity (e.g., triisopropylsilyl protons at δ 1.14 ppm and pyrrolopyridine protons at δ 8.78–6.60 ppm) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+^+ at 366.2357 vs. calculated 366.2360) .
  • IR Spectroscopy : Confirms functional groups (e.g., Si-C stretches at 895 cm1^{-1}) .

Q. What are typical purification methods for this compound?

Answer:

  • Flash Chromatography : Use hexane/ethyl acetate gradients (e.g., 5:1 ratio) for intermediates .
  • Recrystallization : For final products, solvents like THF/water mixtures yield crystalline solids .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

Answer: Key parameters include:

  • Catalyst Selection : Pd(PPh3_3)4_4 (2 mol%) improves Suzuki-Miyaura coupling efficiency with aryl boronic acids .
  • Temperature Control : Reactions at 105°C enhance aryl-aryl bond formation .
  • Equivalents Ratio : A 1.5:1 ratio of the brominated pyrrolopyridine to coupling partner minimizes side products .

Q. What strategies enable regioselective functionalization at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core?

Answer:

  • Directed Metalation : Use bulky silyl groups (e.g., triisopropylsilyl) to block the 1-position, directing electrophiles to the 3- and 5-positions .
  • Protecting Groups : Tosyl (Ts) protection at N1 facilitates aldehyde formation at C3 via Vilsmeier-Haack reaction .

Q. How can contradictory data in coupling reaction yields be resolved?

Answer:

  • Byproduct Analysis : Identify competing pathways (e.g., homocoupling) via LC-MS or 19F^{19}F NMR for fluorinated analogs .
  • Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to suppress undesired reactivity .

Q. What methodologies assess the compound’s potential as a kinase inhibitor scaffold?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce hydrogen bond acceptors at C5 (e.g., methoxyphenyl) to target FGFR1’s hinge region (IC50_{50} values ≤ 25 nM) .
  • Molecular Docking : Validate binding modes (e.g., interactions with Asp641 and Gly485 in FGFR1) .

Q. How can low solubility of derivatives in biological assays be addressed?

Answer:

  • Prodrug Design : Install hydrolyzable groups (e.g., acetyl) at polar positions .
  • Formulation Optimization : Use co-solvents like DMSO/PEG-400 (≤10% v/v) to maintain compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.